molecular formula C28H24ClN5O3 B2808549 N-{3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)oxy]phenyl}cyclopropanecarboxamide CAS No. 1030134-34-9

N-{3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)oxy]phenyl}cyclopropanecarboxamide

Cat. No.: B2808549
CAS No.: 1030134-34-9
M. Wt: 513.98
InChI Key: YLXLIWQFBQTTCY-UHFFFAOYSA-N
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Description

N-{3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)oxy]phenyl}cyclopropanecarboxamide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a cyclopropane ring attached to a phenyl group, which is further linked to a benzisothiazole moiety with a dioxido functional group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)oxy]phenyl}cyclopropanecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzisothiazole Moiety: The benzisothiazole ring can be synthesized through the cyclization of o-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Dioxido Group: The dioxido functional group can be introduced by oxidizing the benzisothiazole ring using an oxidizing agent such as hydrogen peroxide or a peracid.

    Attachment of the Phenyl Group: The phenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable phenol derivative reacts with the benzisothiazole moiety.

    Formation of the Cyclopropane Ring: The cyclopropane ring can be formed by reacting a suitable cyclopropane precursor with the phenyl-substituted benzisothiazole derivative under basic conditions.

    Final Coupling Reaction: The final step involves coupling the cyclopropane-substituted benzisothiazole derivative with a suitable carboxamide precursor under appropriate reaction conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)oxy]phenyl}cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the dioxido group or reduce other functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents on the phenyl or benzisothiazole rings.

    Hydrolysis: The carboxamide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogenating agents, nucleophiles, electrophiles

    Hydrolysis Conditions: Acidic or basic aqueous solutions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional oxygenated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce various functional groups, and hydrolysis will yield carboxylic acids and amines.

Scientific Research Applications

N-{3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)oxy]phenyl}cyclopropanecarboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its mechanism of action and efficacy.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-{3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)oxy]phenyl}cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

N-{3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)oxy]phenyl}cyclopropanecarboxamide can be compared with other similar compounds, such as:

    N-{3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]propyl}isonicotinamide: This compound features a similar benzisothiazole moiety but with different substituents, leading to distinct chemical and biological properties.

    2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-4-methylpentanoic acid: Another compound with a benzisothiazole ring, but with different functional groups and applications.

    Substituted N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)(phenyl)amino]propyl}benzamide: This compound is known for its potent ion channel blocking activity, highlighting the diversity of benzisothiazole derivatives.

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-2-[7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,8-naphthyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24ClN5O3/c1-17-3-8-20(9-4-17)26-32-28(37-33-26)23-15-34(27-22(25(23)36)12-5-18(2)31-27)16-24(35)30-14-13-19-6-10-21(29)11-7-19/h3-12,15H,13-14,16H2,1-2H3,(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLXLIWQFBQTTCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C4=C(C3=O)C=CC(=N4)C)CC(=O)NCCC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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